molecular formula C18H27N3O3 B2948755 tert-butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate CAS No. 2379976-58-4

tert-butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate

Cat. No.: B2948755
CAS No.: 2379976-58-4
M. Wt: 333.432
InChI Key: FGQFWJKIXZBZNK-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further connected to a pyridazinone moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate typically involves multiple steps, including the formation of the pyridazinone ring and the subsequent attachment of the cyclohexyl and tert-butyl carbamate groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. Its structure allows for specific binding to molecular targets, making it valuable in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-6-8-14(9-7-13)21-16(22)11-10-15(20-21)12-4-5-12/h10-14H,4-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQFWJKIXZBZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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